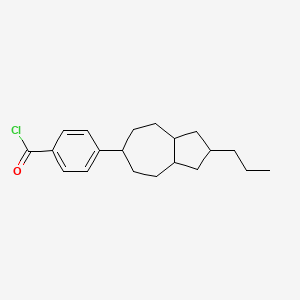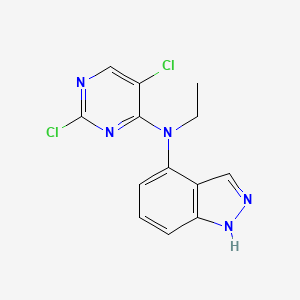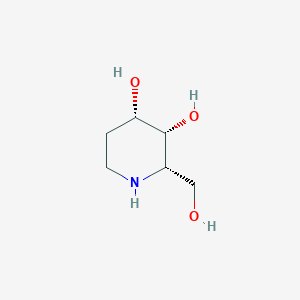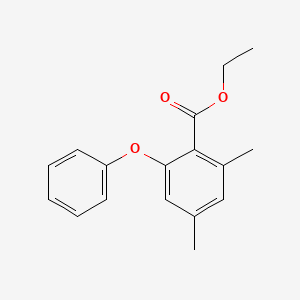
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride is an organic compound with the molecular formula C20H27ClO It is a benzoyl chloride derivative, characterized by the presence of a decahydroazulene ring system substituted with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride typically involves the reaction of 4-(2-Propyldecahydroazulen-6-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the benzoyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion of the starting materials to the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Benzyl Alcohols: Formed from reduction reactions.
Benzoic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various substrates, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler benzoyl chloride derivative without the decahydroazulene ring system.
4-Phenylazobenzoyl Chloride: Contains an azo group in place of the decahydroazulene ring.
Benzocaine: An ester derivative of para-aminobenzoic acid, used as a local anesthetic.
Uniqueness
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride is unique due to its decahydroazulene ring system, which imparts distinct steric and electronic properties.
Propiedades
Número CAS |
917884-31-2 |
|---|---|
Fórmula molecular |
C20H27ClO |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
4-(2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-6-yl)benzoyl chloride |
InChI |
InChI=1S/C20H27ClO/c1-2-3-14-12-18-10-6-16(7-11-19(18)13-14)15-4-8-17(9-5-15)20(21)22/h4-5,8-9,14,16,18-19H,2-3,6-7,10-13H2,1H3 |
Clave InChI |
ZRHXOCFUISIGEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC2CCC(CCC2C1)C3=CC=C(C=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)

![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)

![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)


![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)
